Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate is an organic compound that belongs to the class of piperazinecarboxylic acids This compound is characterized by the presence of a piperazine ring, a benzoyl group, and a pyrrolidinone moiety
Preparation Methods
The synthesis of Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include piperazine, ethyl chloroformate, and 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or chloroform. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Synthetic Route: The synthetic route involves the formation of an intermediate by reacting piperazine with ethyl chloroformate, followed by the introduction of the 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid moiety. The final product is obtained after purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or piperazine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound shares a similar pyrrolidinone moiety but differs in the presence of a cyclopenta[b]thiophene ring.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound contains a benzyl group and a propanamide moiety, making it structurally distinct but functionally similar in terms of biological activity.
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate: This compound features a butenedioate ester group, which differentiates it from the piperazinecarboxylate structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N3O5 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O5/c1-2-26-18(25)20-11-9-19(10-12-20)17(24)13-3-5-14(6-4-13)21-15(22)7-8-16(21)23/h3-6H,2,7-12H2,1H3 |
InChI Key |
NYHYLDUUXDFSNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Origin of Product |
United States |
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